Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate
Description
Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS: 917024-58-9) is a boronic ester derivative with a propanoate methyl ester group. Its molecular formula is C₁₆H₂₃BO₄ (molecular weight: 290.16 g/mol) . The compound features a phenyl ring substituted at the meta position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a propanoate methyl ester group. It is widely used as a building block in Suzuki-Miyaura cross-coupling reactions and pharmaceutical synthesis, such as in the development of FABP4/5 inhibitors and RAS(ON) inhibitors .
Properties
IUPAC Name |
methyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)13-9-7-6-8-12(13)10-11-14(18)19-5/h6-9H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSSHGQVUPYKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves the following steps:
-
Preparation of the Boronic Ester Intermediate: : The boronic ester group is introduced through a reaction between pinacol and boronic acid derivatives. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
-
Formation of the Final Compound: : The intermediate is then reacted with methyl 3-bromopropanoate under palladium-catalyzed conditions to form the final product. The reaction conditions often include a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a solvent (e.g., toluene).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
-
Suzuki-Miyaura Cross-Coupling: : This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. The reaction typically requires a palladium catalyst and a base.
-
Oxidation: : The boronic ester group can be oxidized to form the corresponding phenol derivative. This reaction is usually carried out using hydrogen peroxide or other oxidizing agents.
-
Reduction: : The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, PdCl2(dppf)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Toluene, THF, ethanol
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenol Derivatives: Formed through oxidation of the boronic ester group.
Alcohols: Formed through reduction of the ester group.
Scientific Research Applications
Organic Synthesis
Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is primarily utilized as a reagent in organic synthesis. Its boron-containing structure allows it to participate in various coupling reactions essential for constructing complex organic molecules.
Suzuki-Miyaura Coupling Reactions
One of the most significant applications of this compound is in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of aryl or vinyl boronic acids with organohalides to form biaryl compounds. The presence of the dioxaborolane moiety facilitates the formation of stable intermediates that can lead to high yields of desired products .
Synthesis of Pharmaceuticals
The compound's ability to act as a boron source makes it valuable in the synthesis of pharmaceutical intermediates. For instance, it can be used to synthesize various biologically active compounds by facilitating the formation of carbon-carbon bonds . This application is particularly relevant in developing anti-cancer agents and other therapeutics that require complex molecular architectures.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications.
Anticancer Activity
Research has indicated that compounds containing boron can exhibit anticancer properties. The incorporation of this compound into drug design may enhance the efficacy of certain anticancer agents by improving their solubility and bioavailability .
Drug Delivery Systems
The compound can also be explored as part of drug delivery systems due to its ability to form stable complexes with various drugs. This property can help in targeted delivery mechanisms where drugs are released at specific sites within the body .
Case Studies and Research Findings
Several studies highlight the utility of this compound:
Mechanism of Action
The mechanism by which Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Variations
The compound’s reactivity and applications are influenced by the substitution pattern on the phenyl ring. Key structural analogs include:
Biological Activity
Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is a compound of significant interest in organic synthesis and pharmaceutical development due to its unique structural properties. This article explores its biological activity, applications, and relevant research findings.
- IUPAC Name : Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
- Molecular Formula : C14H19BO4
- Molecular Weight : 262.112 g/mol
- CAS Number : 1150561-77-5
- Purity : ≥98.0%
Biological Activity Overview
The biological activity of this compound primarily stems from its role as a boronic ester. Boronic esters are known for their ability to interact with various biological targets due to their electrophilic nature and ability to form reversible covalent bonds with diols and other nucleophiles.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial in metabolic pathways. For example, it can act on tryptophan hydroxylase (TPH), which is involved in serotonin biosynthesis. In studies involving related compounds, significant inhibition rates were noted at concentrations as low as 100 µM .
- Drug Development Applications : Its boron-containing structure enhances solubility and stability in pharmaceutical formulations. This property is particularly advantageous for drug candidates aimed at targeting specific pathways or conditions .
Case Studies
- Tryptophan Hydroxylase Inhibition :
- Antimalarial Activity :
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its applications include:
- Synthesis of Complex Organic Molecules : Utilized extensively in the pharmaceutical industry for generating new drug candidates.
- Bioconjugation Techniques : Employed for attaching biomolecules to surfaces or other molecules in biotechnology and diagnostics .
Table of Biological Activities and Applications
| Activity/Application | Description |
|---|---|
| Enzyme Inhibition | Inhibits TPH1 and other metabolic enzymes; potential for obesity treatment |
| Drug Development | Enhances solubility/stability of drug formulations |
| Organic Synthesis | Building block for complex organic molecules |
| Bioconjugation | Attaches biomolecules for diagnostics and research |
| Environmental Chemistry | Contributes to sustainable chemical processes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
